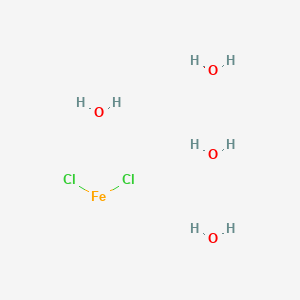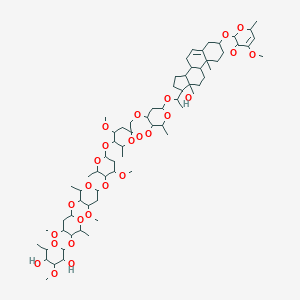
Periplocoside D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Periplocoside D is a natural compound extracted from the root bark of Periploca sepium Bge, a plant commonly found in China. This compound has attracted the attention of many researchers due to its potential therapeutic properties, especially in the field of cancer research.
Aplicaciones Científicas De Investigación
Chemical Composition and Pharmacological Effects
Periplocoside D, found in Periplocae Cortex, shows promise in anti-tumor and cardiac pharmacological activities. This discovery aligns with the broader pharmacological implications of Periplocae Cortex, which is a traditional Chinese medicine. The chemical components like periplocoside, among others, have been highlighted for their significant activity, supporting the Cortex's broad application prospects (Yang et al., 2020).
Insecticidal Properties
Periplocoside D has been identified for its insecticidal properties. Isolated from Periploca sepium, it exhibits stomach toxic activity against certain larvae, indicating its potential as a bioinsecticide (Gao, 2012).
Antifungal Activity
A study on the antifungal activity of pregnane glycosides isolated from Periploca sepium root barks demonstrated that compounds like periplocoside D possess significant antifungal properties. This suggests their potential as a new class of fungicides or fungicide lead compounds (Li et al., 2019).
Binding Protein Isolation
The isolation of binding proteins of periplocosides from midgut cells of certain larvae through affinity chromatography has been conducted. This study is foundational for further research into the mechanism of action of periplocosides like Periplocoside D (Feng et al., 2016).
Propiedades
Número CAS |
116709-64-9 |
|---|---|
Fórmula molecular |
C70H112O26 |
Peso molecular |
1369.6 g/mol |
Nombre IUPAC |
6-[[17-[1-[5'-[5-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4'-methoxy-6',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,2'-oxane]-7-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C70H112O26/c1-33-25-46(75-11)57(72)65(82-33)89-42-19-22-67(9)41(26-42)17-18-43-44(67)20-23-68(10)45(43)21-24-70(68,74)40(8)88-52-30-50-63(38(6)86-52)95-96-69(32-81-50)31-51(79-15)62(39(7)94-69)92-55-28-48(77-13)60(36(4)84-55)90-53-27-47(76-12)59(35(3)83-53)91-54-29-49(78-14)61(37(5)85-54)93-66-58(73)64(80-16)56(71)34(2)87-66/h17,25,33-40,42-45,47-56,58-66,71,73-74H,18-24,26-32H2,1-16H3 |
Clave InChI |
FKEFEVSJQJDJAJ-UHFFFAOYSA-N |
SMILES |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)O)OC)OC)OC)OC)CO7)O)C)C)OC |
SMILES canónico |
CC1C=C(C(=O)C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5(C(C)OC6CC7C(C(O6)C)OOC8(CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC1CC(C(C(O1)C)OC1C(C(C(C(O1)C)O)OC)O)OC)OC)OC)OC)CO7)O)C)C)OC |
Sinónimos |
periplocoside D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



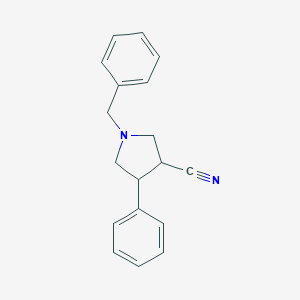
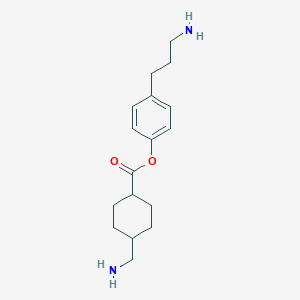
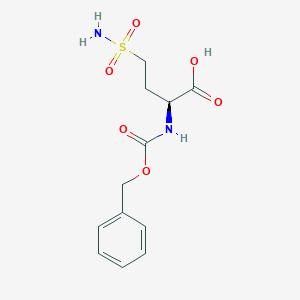
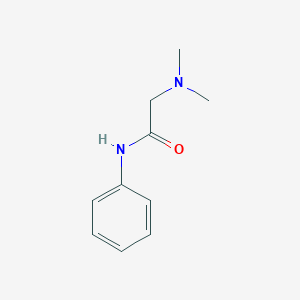
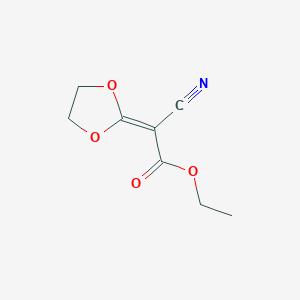
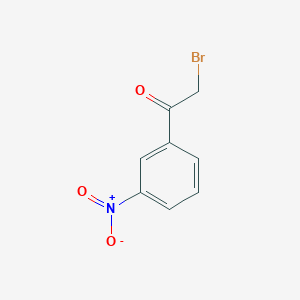
![Ethanol, 2-[2-(2-azabicyclo[2.2.1]hept-2-yl)ethoxy]-](/img/structure/B51980.png)


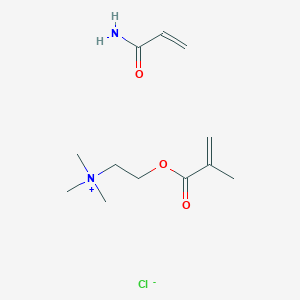
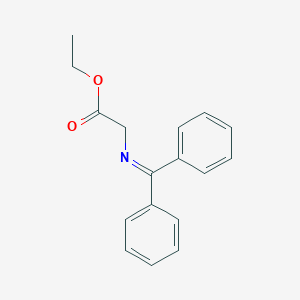
![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)

